molecular formula C16H12FNO2 B5836428 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione

2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione

Cat. No. B5836428
M. Wt: 269.27 g/mol
InChI Key: SXMMXQRUCUVNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, material science, and organic chemistry. This compound is also known as DFI and has a molecular formula of C16H13FNO2.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is still not fully understood. However, it has been proposed that DFI exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that DFI may inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione exhibits low toxicity and is well-tolerated in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of DFI.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments include its high yield synthesis method, low toxicity, and potential applications in various scientific fields. However, the limitations of using DFI include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is the optimization of its synthesis method to produce higher yields and reduce costs. Another direction is the further investigation of its antitumor activity and potential applications in cancer therapy. Additionally, the potential applications of DFI in material science and organic chemistry should be explored further. Finally, more research is needed to fully understand the biochemical and physiological effects of DFI.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves the reaction of 2,4-dimethylbenzaldehyde with malononitrile and ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final product. This method has been optimized to produce high yields of DFI and is relatively simple and cost-effective.

Scientific Research Applications

2-(2,4-dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. In the field of pharmaceuticals, DFI has been shown to exhibit antitumor activity against various cancer cell lines. It has also been reported to possess anti-inflammatory and anti-microbial properties. In material science, DFI has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and solar cells. In organic chemistry, DFI has been used as a versatile building block for the synthesis of various complex molecules.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17)8-13(12)16(18)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMXQRUCUVNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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